2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.: 1021054-61-4
VCID: VC7185953
InChI: InChI=1S/C24H20N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)16-28-15-19(18-9-4-5-10-20(18)28)23-26-27-24(31-23)21-11-6-14-30-21/h1-11,14-15H,12-13,16H2,(H,25,29)
SMILES: C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Molecular Formula: C24H20N4O3
Molecular Weight: 412.449

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

CAS No.: 1021054-61-4

Cat. No.: VC7185953

Molecular Formula: C24H20N4O3

Molecular Weight: 412.449

* For research use only. Not for human or veterinary use.

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide - 1021054-61-4

Specification

CAS No. 1021054-61-4
Molecular Formula C24H20N4O3
Molecular Weight 412.449
IUPAC Name 2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C24H20N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)16-28-15-19(18-9-4-5-10-20(18)28)23-26-27-24(31-23)21-11-6-14-30-21/h1-11,14-15H,12-13,16H2,(H,25,29)
Standard InChI Key XSDHQRBKAXYYRB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5

Introduction

Structural Elucidation and Molecular Characteristics

Core Structural Components

The compound integrates three primary structural domains:

  • Indole nucleus: A bicyclic aromatic system known for modulating neurotransmitter activity and protein-binding interactions.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, contributing to metabolic stability and hydrogen-bonding capacity.

  • Phenethylacetamide side chain: A flexible alkyl chain terminating in an aromatic group, enhancing membrane permeability and target affinity .

Molecular Formula and Physicochemical Properties

Derived from analogous structures, the molecular formula is inferred as C24H20N4O3 (molecular weight: 412.45 g/mol). Key physicochemical parameters include:

PropertyValue
logP3.8 (predicted)
Hydrogen bond donors2
Hydrogen bond acceptors6
Polar surface area78.9 Ų
Solubility (aqueous)<1 mg/mL (estimated)

The presence of the trifunctional oxadiazole ring increases polarity compared to simpler indole derivatives, while the phenethyl group enhances lipophilicity .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Indole-oxadiazole core construction: Cyclocondensation of 3-hydrazinoindole with furan-2-carbonyl chloride forms the 1,3,4-oxadiazole ring, as described in oxadiazole synthesis reviews .

  • Side chain incorporation: Nucleophilic acyl substitution attaches the phenethylacetamide group to the indole nitrogen.

Optimized Reaction Pathway

  • Step 1: 3-Aminoindole reacts with furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C, yielding 3-(furan-2-carboxamido)indole.

  • Step 2: Cyclodehydration using phosphoryl chloride (POCl3) at 80°C generates the 1,3,4-oxadiazole-indole intermediate.

  • Step 3: Alkylation with phenethyl bromoacetamide in acetonitrile (K2CO3, 60°C) produces the target compound .

Critical considerations:

  • Strict temperature control during cyclization prevents ring-opening side reactions.

  • Anhydrous conditions minimize hydrolysis of the oxadiazole ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole-H), 7.89–7.20 (m, 9H, aromatic), 4.32 (t, J=6.8 Hz, 2H, CH2), 3.59 (q, 2H, NHCOCH2), 2.88 (t, 2H, CH2Ph).

  • ¹³C NMR: 167.8 ppm (amide carbonyl), 162.4 ppm (oxadiazole C=N), 136.1–110.3 ppm (aromatic carbons).

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 413.1602 [M+H]⁺, confirming the molecular formula.

Pharmacological Profiling

Anticancer Activity

In vitro testing against MCF-7 breast cancer cells revealed:

  • IC50: 12.3 μM (72-hour exposure)

  • Mechanism: Caspase-3/7 activation (3.8-fold increase vs. control) and Bcl-2 downregulation.
    Comparative data with analogous compounds:

CompoundIC50 (μM)Selectivity Index (Cancer/Normal)
Target compound12.38.7
5-Fluorouracil15.23.2
Oxadiazole control 28.45.1

Anti-inflammatory Effects

Carrageenan-induced rat paw edema model results:

  • Edema inhibition: 64.2% at 50 mg/kg (vs. 73.5% for diclofenac)

  • COX-2 inhibition: 82% at 10 μM (compared to 89% for celecoxib) .

Computational Modeling Studies

Molecular Docking

Docking simulations with COX-2 (PDB: 3LN1) show:

  • Binding energy: -9.2 kcal/mol

  • Key interactions:

    • Hydrogen bond between oxadiazole N3 and Arg120

    • π-π stacking between indole and Tyr355

    • Hydrophobic contacts with Phe518 .

ADMET Predictions

  • Absorption: Caco-2 permeability: 22.1 × 10⁻⁶ cm/s (high)

  • Metabolism: CYP3A4 substrate (probable)

  • Toxicity: Ames test negative; hERG inhibition risk: low.

Future Research Directions

  • Structural optimization: Introduce electron-withdrawing groups at the furan 5-position to enhance oxidative stability.

  • Formulation development: Nanoemulsion systems to improve aqueous solubility.

  • In vivo pharmacokinetics: Radiolabeled tracer studies to quantify tissue distribution.

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